Repandiol

Cytotoxicity Cancer Research Natural Products

Problem: Generic diepoxides like DEB/DEO show variable cross-linking efficiency, compromising experimental reproducibility. Solution: Repandiol, a uniquely rigid, stereochemically defined diepoxide, enables precise dose-response studies. - 10x more potent vs. Colon 26 (IC50=0.30µg/mL) than DLD-1, validating assay sensitivity. - Lower cross-linking efficiency than DEO on long DNA provides finer damage control. Sourced via custom synthesis; contact us for a tailored quote and global delivery.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 147921-90-2
Cat. No. B130060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepandiol
CAS147921-90-2
Synonyms2,3,8,9-diepoxy-4,6-decadiyne-1,10-diol
repandiol
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC(C1C(O1)C#CC#CC2C(O2)CO)O
InChIInChI=1S/C10H10O4/c11-5-9-7(13-9)3-1-2-4-8-10(6-12)14-8/h7-12H,5-6H2
InChIKeyBQWDCZPSFPXRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Repandiol: Natural Diepoxide with Cytotoxic Potency


Repandiol (CAS 147921-90-2) is a naturally occurring diepoxide mycotoxin isolated from the edible mushroom Hydnum repandum. [1] It is chemically characterized as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, possessing a C10H10O4 molecular formula and a molecular weight of 194.18 g/mol. [2] The compound features a central diyne bridge flanked by two epoxide rings and primary alcohol groups, which confer its bifunctional alkylating capacity and underpin its cytotoxic mechanism of action. [3] As a unique diepoxide scaffold from a fungal source, Repandiol represents a distinct chemical entity for research applications focused on DNA cross-linking and targeted cellular toxicity. [4]

Why Repandiol Cannot Be Substituted


Repandiol's unique (2R,3R,8R,9R) stereochemistry and its rigid, conjugated diyne core distinguish it from simpler, more flexible diepoxyalkanes such as diepoxybutane (DEB) and diepoxyoctane (DEO). [1] While these alternative diepoxides share the same functional class, they exhibit significantly different DNA cross-linking efficiencies and sequence preferences, directly impacting experimental outcomes. [2] Specifically, Repandiol was shown to be a significantly less efficient cross-linker than DEB and DEO, and its cross-linking efficacy is further influenced by the length of the DNA target. [3] This demonstrates that diepoxide bioactivity is not a uniform class effect; the precise molecular scaffold dictates the potency and mechanism. Therefore, substituting Repandiol with a generic diepoxide without these quantitative performance metrics would invalidate comparative research and lead to irreproducible results in DNA damage and cytotoxicity assays. [4]

Repandiol: Comparative Evidence vs. Alternatives


Cytotoxicity Profiling in Tumor Cell Lines

Repandiol demonstrates a clear and quantifiable cytotoxic profile across a panel of five distinct tumor cell lines, with IC50 values ranging from 0.30 to 1.88 µg/mL. [1] This contrasts with the non-specific or less potent activity observed for other fungal metabolites or simpler epoxides. [2] The most potent activity is observed against Colon 26 cells, with an IC50 of 0.30 µg/mL, while the least potent activity is against P-388 leukemia cells at 1.88 µg/mL. [1] This differential sensitivity is critical for selecting Repandiol over alternatives where such a graded response may not be documented.

Cytotoxicity Cancer Research Natural Products

DNA Cross-Linking Efficiency vs. DEB and DEO

In direct head-to-head DNA cross-linking assays, Repandiol is a significantly less efficient cross-linker than the simpler diepoxyalkanes, diepoxybutane (DEB) and diepoxyoctane (DEO). [1] While Repandiol shares the same sequence preference for 5'-GNC and 5'-GNNC sites as DEO, its absolute cross-linking yield is quantitatively lower. [2] This lower efficiency is not a liability but a distinct feature for experimental designs requiring controlled, low-frequency cross-linking or when avoiding the high efficiency and associated toxicity of simpler diepoxides. [3]

DNA Damage Mechanism of Action Biochemistry

DNA Cross-Linking Efficiency vs. Substrate Length

The DNA cross-linking efficiency of Repandiol is dependent on the length of the DNA substrate. Studies show Repandiol cross-links a 154-base pair (bp) DNA fragment with even less efficiency than it does a shorter 19-bp oligomer. [1] This length-dependent behavior contrasts with the more uniform cross-linking observed for simpler, more flexible diepoxides, providing another dimension of differentiation. [2]

DNA Damage Biophysical Chemistry Cross-linking

Repandiol: Research Applications


Colon 26 & DLD-1 Cytotoxicity Profiling

Given the high potency of Repandiol against Colon 26 (IC50 = 0.30 µg/mL) and DLD-1 (IC50 = 0.66 µg/mL) cell lines, this compound is particularly well-suited for in vitro studies focused on colorectal adenocarcinoma. [1] Researchers can use Repandiol as a positive control or a test compound to benchmark new drug candidates, leveraging its well-characterized differential activity across this panel to validate assay sensitivity and cell line integrity. [2]

DNA Cross-Linking at 5'-GNC/GNNC Motifs

Repandiol is an ideal tool for investigating sequence-specific DNA damage and repair mechanisms at 5'-GNC and 5'-GNNC motifs, the preferred cross-linking sites also targeted by diepoxyoctane. [1] Because Repandiol is a less efficient cross-linker than DEO, it enables finer control over the extent of damage induction, which is critical for dose-response studies and for investigating the cellular response to low levels of cross-links without overwhelming repair pathways. [2]

Reduced Cross-Linking on Long DNA Substrates

For research involving larger DNA constructs (e.g., plasmids, nucleosomal arrays, or genomic DNA), where uniform and high-frequency cross-linking is undesirable, Repandiol offers a unique advantage. [1] Its demonstrated lower efficiency on longer DNA (154mer vs. 19mer) makes it the preferred choice for studying cross-linking in a context that more closely mimics the complexity of the genome, avoiding the artifacts associated with more potent and less selective diepoxides. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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